ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate 7-hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester is a 1-benzopyran.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14495727
InChI: InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+
SMILES:
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol

ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

CAS No.:

Cat. No.: VC14495727

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate -

Specification

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Standard InChI InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+
Standard InChI Key FXCTZFMSAHZQTR-SDNWHVSQSA-N
Isomeric SMILES CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2
Canonical SMILES CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, reflects its intricate structure, which includes:

  • A cyclopropane ring fused to a chromene system.

  • A hydroxyimino group (NOH-\text{NOH}) at the 7-position, adopting a Z configuration.

  • An ethyl ester moiety at the 1a-position .

The Z stereochemistry of the hydroxyimino group is critical for its biological activity, as geometric isomerism often influences receptor binding affinity. The fused cyclopropane-chromene scaffold contributes to its rigidity, potentially enhancing stability in biological systems.

Structural Identifiers

Key identifiers and computational descriptors are summarized below:

PropertyValue
Molecular FormulaC13H13NO4\text{C}_{13}\text{H}_{13}\text{NO}_4
Molecular Weight247.25 g/mol
InChIInChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+
InChIKeyFXCTZFMSAHZQTR-SDNWHVSQSA-N
Canonical SMILESCCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Isomeric SMILESCCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2
PubChem CID6324610

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is synthesized through multi-step organic reactions. Key steps likely involve:

  • Chromene Formation: Cyclization of a phenolic precursor to construct the chromene backbone.

  • Cyclopropanation: Introduction of the cyclopropane ring via [2+1] cycloaddition or similar methods.

  • Hydroxyimino Incorporation: Oxime formation at the 7-position, ensuring Z stereoselectivity.

  • Esterification: Attachment of the ethyl carboxylate group .

The lack of publicly available synthetic details presents an opportunity for future research to optimize yield and stereochemical purity.

Analytical Characterization

Spectroscopic and chromatographic methods confirm its structure:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra validate proton environments and carbon frameworks.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 247.25 .

  • X-ray Crystallography: Limited data exist, but crystallography could resolve stereochemical ambiguities.

Pharmacological Profile

Mechanism of Action

Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate acts as a non-competitive antagonist at mGluR1, a Group I metabotropic glutamate receptor. Unlike competitive antagonists, it binds to an allosteric site (transmembrane domain) distinct from the glutamate binding pocket, modulating receptor activity without obstructing endogenous ligand binding . Key mechanistic insights include:

  • Calcium Signaling Inhibition: Suppresses mGluR1-mediated Ca2+\text{Ca}^{2+} mobilization with an IC50\text{IC}_{50} of 6.5 µM in recombinant systems .

  • Phosphoinositide Hydrolysis Reduction: Attenuates glutamate-induced inositol trisphosphate (IP3\text{IP}_3) production, disrupting downstream signaling.

  • Selectivity: No activity observed at 100 µM on other mGluR subtypes (e.g., mGluR5) or ionotropic glutamate receptors .

Research Applications

Pain Sensitization

mGluR1 activation contributes to central sensitization in chronic pain. Preclinical studies demonstrate that this compound reduces hyperalgesia in rodent models by blocking spinal mGluR1 signaling .

Neuropsychiatric Conditions

  • Anxiety and Depression: mGluR1 antagonism in the amygdala and prefrontal cortex correlates with anxiolytic and antidepressant effects in mice.

  • Schizophrenia: Modulates glutamatergic dysregulation in hippocampal circuits, suggesting potential as an adjunct therapy.

Cognitive and Behavioral Studies

  • Memory Formation: Inhibits fear memory consolidation in contextual fear conditioning paradigms.

  • Addiction: Attenuates cocaine-seeking behavior in rats, implicating mGluR1 in reward pathways.

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